N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-pyrazole core substituted with a thiophen-2-yl group at position 5 and a trifluoromethyl group at position 2. The benzamide moiety is further substituted at the para position with an N-(1-methoxypropan-2-yl) group. The trifluoromethyl and thiophene substituents likely enhance its lipophilicity and electronic properties, which are critical for biological activity and pharmacokinetics.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-12(11-27-2)23-18(26)13-5-7-14(8-6-13)25-15(16-4-3-9-28-16)10-17(24-25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGAPKZOVQOXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide, a compound with a complex structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a methoxy group, a thiophene ring, and a trifluoromethyl group, which contribute to its unique biological properties.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this benzamide exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting potential applications in treating inflammatory disorders .
Table 1: Summary of Anti-inflammatory Effects
| Compound Name | Cell Type | Mechanism of Action | Result |
|---|---|---|---|
| This compound | RAW 264.7 cells | Inhibition of iNOS and COX-2 expression | Significant reduction in NO production |
| Similar Benzamide Derivative | Zebrafish larvae | Suppression of NF-kB activation | Decreased inflammatory response |
2. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their pharmacokinetic profiles. Studies involving related pyrazole derivatives have demonstrated their ability to inhibit tumor growth in xenograft models .
Table 2: Antitumor Activity Overview
| Compound Name | Model Used | Observed Effect |
|---|---|---|
| Related Pyrazole Derivative | Mouse Xenograft Model | Inhibition of tumor proliferation |
| This compound | Not yet tested | Hypothetical based on structural similarity |
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Key Enzymes:
The compound may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in the synthesis of inflammatory mediators .
Modulation of Signaling Pathways:
It is hypothesized that the compound could modulate signaling pathways like NF-kB and MAPK, which are pivotal in regulating inflammation and cell proliferation .
Comparison with Similar Compounds
Celecoxib Derivatives (Sulfonamide Analogs)
Example Compound : N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides .
- Structural Differences: Replaces the benzamide group with a sulfonamide linker and introduces a thiazolidinone ring.
- Functional Impact : These derivatives exhibit anti-inflammatory, analgesic, and anti-HCV activities, attributed to the sulfonamide group’s ability to inhibit cyclooxygenase-2 (COX-2). The trifluoromethyl-pyrazole core is retained, suggesting shared electronic properties with the target compound .
- Synthesis : Celecoxib derivatives are synthesized via reactions with isothiocyanates and subsequent cyclization, differing from the benzamide’s amide coupling strategies .
Bifunctional Inhibitors (COX/HDAC Dual Activity)
Example Compound : N-Hydroxy-7-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)octanamide .
- Structural Differences : Incorporates a hydroxamic acid moiety for histone deacetylase (HDAC) inhibition and a sulfonamide group for COX targeting.
- The trifluoromethyl-pyrazole moiety is retained, but the benzamide group is replaced with a sulfonamide-hydroxamate chain .
Antimicrobial Pyrazole-Benzamide Derivatives
Example Compound: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide .
- Structural Differences: Features a thiazole ring conjugated to the benzamide via an amino linker, with a methylphenyl-substituted pyrazole.
- Functional Impact : Demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi. The thiazole and pyrazole combination enhances membrane penetration, while the benzamide contributes to target binding .
- Synthesis : Involves multi-step condensation and cyclization reactions, contrasting with the target compound’s straightforward amide bond formation .
Thiophene-Containing Analogs
Example Compound : N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide .
- Structural Differences : Lacks the thiophene and trifluoromethyl groups but retains the pyrazole-benzamide scaffold.
- Functional Impact : Simpler analogs like this are often used as intermediates or for preliminary bioactivity screening. The absence of thiophene and CF₃ may reduce lipophilicity and metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
